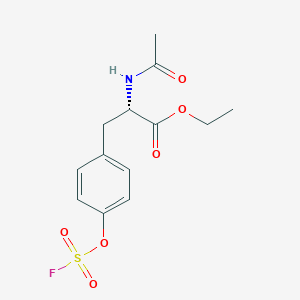

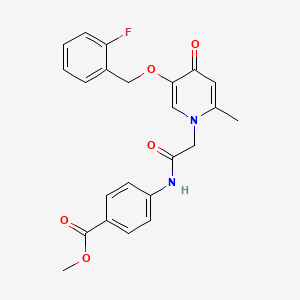

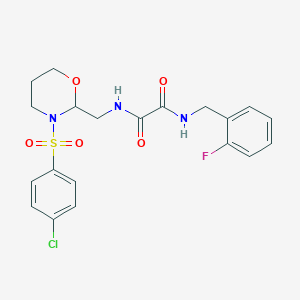

![molecular formula C13H12FN3O3 B2760538 ethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1375415-12-5](/img/structure/B2760538.png)

ethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-fluorophenyl)-2-oxoacetate is a related compound with a molecular weight of 196.18 . It’s a liquid at room temperature and is typically stored in a dry environment .

Synthesis Analysis

While specific synthesis methods for your compound were not found, similar compounds such as Ethyl 2-(4-fluorophenyl)-2-oxoacetate are often used as starting reagents in the synthesis of more complex molecules .Molecular Structure Analysis

The InChI code for Ethyl 2-(4-fluorophenyl)-2-oxoacetate is 1S/C10H9FO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 . This gives some insight into the molecular structure of the compound.Physical and Chemical Properties Analysis

Ethyl 2-(4-fluorophenyl)-2-oxoacetate has a refractive index of n20/D 1.5002 (lit.), a boiling point of 119-120 °C/18 mmHg (lit.), and a density of 1.126 g/mL at 25 °C (lit.) .Scientific Research Applications

π-Hole Tetrel Bonding Interactions

Ethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate and its derivatives have been studied for their π-hole tetrel bonding interactions. In research by Ahmed et al. (2020), four triazole derivatives, including this compound, were synthesized and characterized. These compounds form self-assembled dimers in the solid state, establishing symmetrically equivalent O⋯π-hole tetrel bonding interactions. These interactions were analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules, further rationalized using molecular electrostatic potential (MEP) surface calculations (Ahmed et al., 2020).

Dimroth Rearrangement in Fused Triazolo[1,5-d]-1,2,4-triazine

Another application involves the Dimroth rearrangement in fused Triazolo[1,5-d]-1,2,4-triazine, using a parent compound synthesized from a derivative of this compound (Ezema et al., 2015).

Synthesis of Herbicide Carfentrazone-ethyl

An improved synthetic method for the herbicide carfentrazone-ethyl, utilizing this compound as a reagent, has been reported. This method demonstrated advantages like mild conditions, atom economy, low cost, and efficiency (Fan et al., 2015).

Synthesis of Hybrid Molecules with Antimicrobial Activities

The compound has been used in the synthesis of hybrid molecules containing various nuclei, showing potential antimicrobial, antilipase, and antiurease activities. This study by Başoğlu et al. (2013) highlights the versatile applications of this compound in medicinal chemistry (Başoğlu et al., 2013).

Click Chemistry and Synthesis of Triazoles

In a study by Chen et al. (2010), the compound was used in 'click chemistry' for the synthesis of fully substituted 1,2,3-triazoles. This highlights its role in facilitating straightforward and efficient synthetic routes in organic chemistry (Chen et al., 2010).

Sensor Development for Detection of Ions

This compound has also been applied in developing a bifunctional sensor based on Au-Fe3O4 nanoparticles for detecting Cd2+ ions. The sensor operates through coordination interaction between cadmium ions and the compound, indicating its application in analytical chemistry (Zhang et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

ethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O3/c1-2-20-13(19)11-7-17(16-15-11)8-12(18)9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHYUNJWHQLTQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)CC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

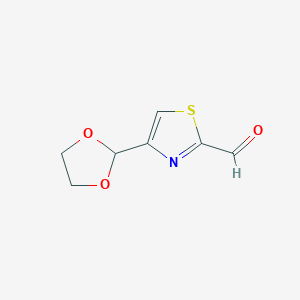

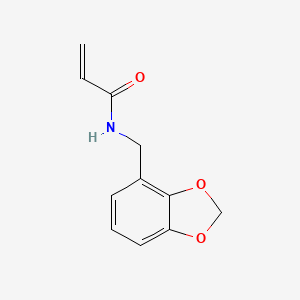

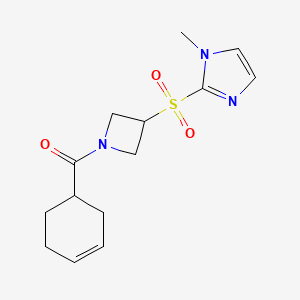

![[2-[4-[(4-Ethoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2760463.png)

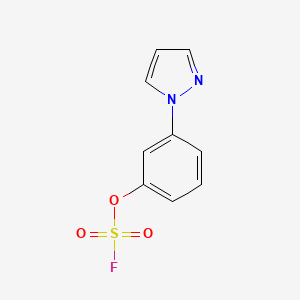

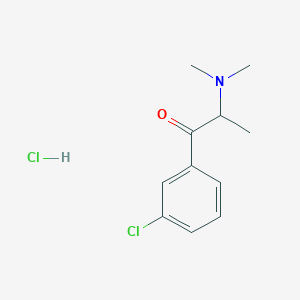

![N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2760470.png)

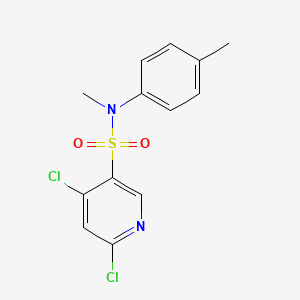

![1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2760473.png)